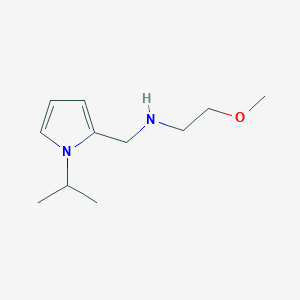![molecular formula C14H19N3O2 B2877504 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2196077-83-3](/img/structure/B2877504.png)
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one, also known as EPP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. EPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to act on various molecular targets, including dopamine and serotonin receptors. 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has been shown to inhibit the activity of monoamine oxidase A and B, which are enzymes involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects, including the inhibition of monoamine oxidase A and B, the activation of dopamine and serotonin receptors, and the induction of apoptosis in cancer cells. 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its ability to selectively target specific molecular targets, making it a useful tool for investigating the underlying mechanisms of various diseases. However, one limitation is the lack of toxicity data, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one, including:
1. Further investigation of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and depression.
2. Development of new derivatives of 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one with improved pharmacological properties.
3. Investigation of the toxicity and safety profile of 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one in animal models.
4. Investigation of the potential of 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one as a tool for investigating the underlying mechanisms of various diseases.
5. Investigation of the potential of 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one as a neuroprotective agent.
In conclusion, 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a promising chemical compound with potential applications in medical research. Further investigation is needed to fully understand its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 6-ethoxypyridine-2-carboxylic acid with piperazine and subsequent reaction with propenone. Other methods include the reaction of 6-ethoxypyridin-2-amine with propenone and piperazine, or the reaction of 6-ethoxypyridin-2-amine with propenone and 1-chloro-4-(2-chloroethyl)piperazine.
Aplicaciones Científicas De Investigación
1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has been the subject of various scientific studies, with researchers investigating its potential applications in a range of fields. One area of interest is in the development of new drugs for the treatment of various diseases. 1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and depression.
Propiedades
IUPAC Name |
1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-14(18)17-10-8-16(9-11-17)12-6-5-7-13(15-12)19-4-2/h3,5-7H,1,4,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBZNSNDIYGVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)N2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2877421.png)

![Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2877423.png)
![Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate](/img/structure/B2877426.png)


![2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2877430.png)


![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)
![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)

![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)
